

"Anticancer agent 149" solubility and vehicle for administration

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Compound of Interest

Compound Name: Anticancer agent 149

Cat. No.: B12372896

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Application Notes and Protocols: **Anticancer Agent 149**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "**Anticancer agent 149**" is a hypothetical compound designation used for illustrative purposes. The data, protocols, and pathways described herein are representative examples based on the characteristics of novel, poorly water-soluble small molecule kinase inhibitors and are intended to serve as a practical guide.^{[1][2]} Researchers should determine the specific properties of their own proprietary compounds.

Introduction

Anticancer agent 149 is a novel, synthetic small molecule designed as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.^{[3][4]} Both pathways are critical drivers of tumor growth, proliferation, and angiogenesis.^{[4][5]} Like many new chemical entities in drug discovery, Agent 149 is a highly lipophilic compound with poor aqueous solubility, presenting a significant challenge for both in vitro and in vivo administration.^{[2][6][7]}

These application notes provide essential data on the solubility of Agent 149 and detailed protocols for its preparation and administration in common preclinical research settings.

Physicochemical and Solubility Data

The solubility of a compound is a critical parameter that dictates its formulation strategy.[1][8]
The low aqueous solubility of Agent 149 necessitates the use of organic solvents for stock solutions and specialized vehicles for administration.[6][9]

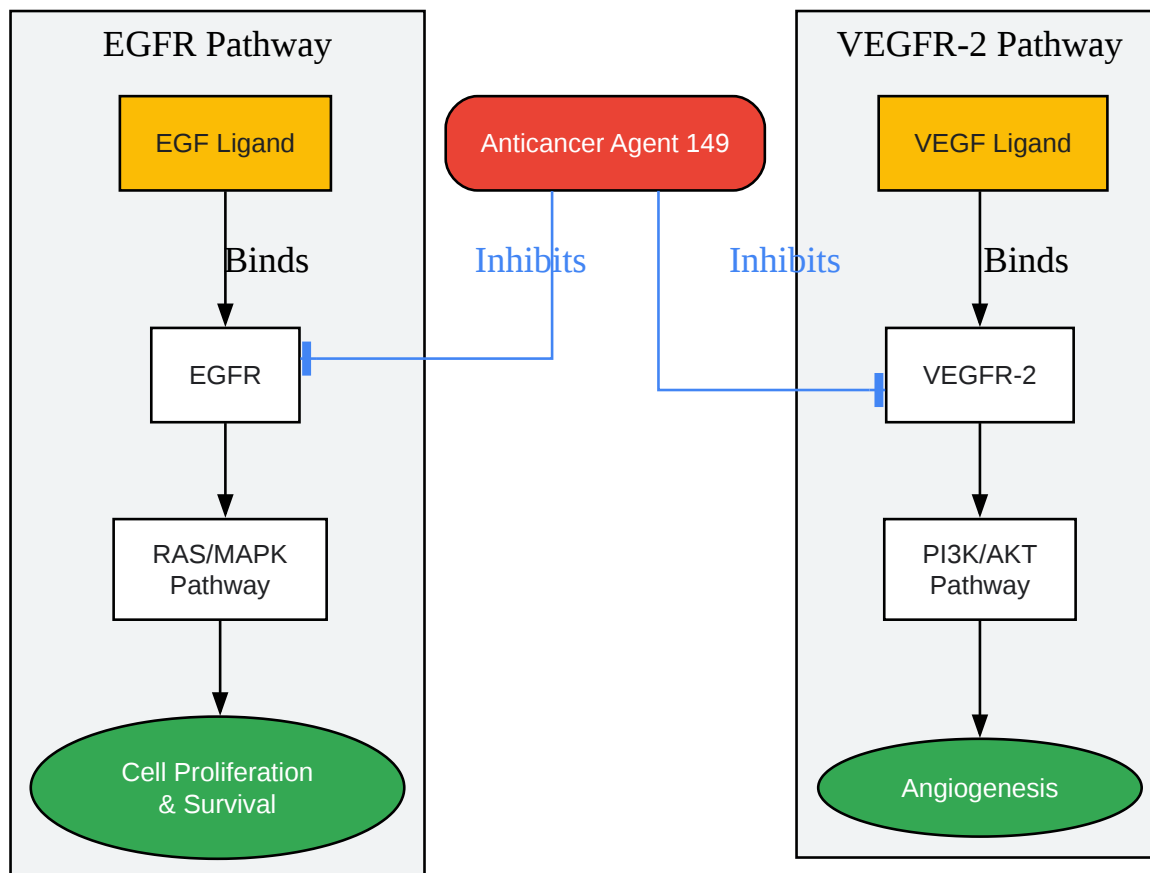
Table 1: Solubility of **Anticancer Agent 149** in Common Solvents

Solvent/Vehicle	Molar Mass (g/mol)	Solubility at 25°C (mg/mL)	Solubility at 25°C (mM)	Notes
Aqueous Buffers				
PBS (pH 7.4)	482.5	< 0.001	< 0.002	Practically insoluble.
Deionized Water	482.5	< 0.001	< 0.002	Practically insoluble.
Organic Solvents				
DMSO	482.5	> 100	> 207	Suitable for high-concentration stock solutions.
Ethanol (95%)	482.5	~5	~10.4	Limited solubility.
In Vivo Vehicles				
10% DMSO, 40% PEG400, 50% Saline	482.5	~2.5	~5.2	Clear solution, suitable for IP injection.
5% NMP, 15% Solutol HS 15, 80% Water	482.5	~5.0	~10.4	Clear solution, suitable for oral gavage.

Mechanism of Action: Signaling Pathway

Agent 149 exerts its anticancer effects by simultaneously inhibiting the EGFR and VEGFR-2 signaling pathways.[3][4][5] Upon binding of their respective ligands (EGF and VEGF), these receptor tyrosine kinases (RTKs) dimerize and autophosphorylate, initiating downstream cascades like RAS/MAPK and PI3K/AKT that promote cell proliferation, survival, and

angiogenesis.[5][10][11] Agent 149 competitively binds to the ATP-binding site within the kinase domain of both receptors, preventing their activation and blocking downstream signaling.[11]



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Caption: Dual inhibition of EGFR and VEGFR-2 pathways by Agent 149.

Experimental Protocols

Protocol for Preparation of 100 mM Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is standard practice for poorly soluble compounds.[12]

Materials:

- **Anticancer Agent 149** (MW: 482.5 g/mol)

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Weigh Compound:** Accurately weigh 4.83 mg of Agent 149 powder and place it into a sterile vial.
- **Add Solvent:** Add 100 μ L of anhydrous DMSO to the vial.
- **Solubilize:** Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- **Storage:** Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol for Preparation of In Vitro Working Solutions

This protocol details the serial dilution of the DMSO stock solution into cell culture media for treating cells in experiments.

Materials:

- 100 mM Agent 149 stock solution in DMSO
- Sterile, pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
- Sterile microcentrifuge tubes

Procedure:

- **Intermediate Dilution:** Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100 in culture medium (e.g., 2 μ L of 100 mM stock into 198 μ L of medium). Vortex gently.

- **Final Dilution:** Further dilute the 1 mM intermediate stock to the desired final concentration. For a 10 µM working solution, perform a 1:100 dilution (e.g., 5 µL of 1 mM stock into 495 µL of medium).
- **Vehicle Control:** Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the drug used (e.g., if the final drug concentration is 10 µM, the DMSO concentration from this protocol would be 0.1%).
- **Application:** Add the final working solutions to the cell culture plates immediately after preparation.

Protocol for Preparation of In Vivo Dosing Vehicle

This protocol describes the preparation of a common vehicle for intraperitoneal (IP) administration of poorly soluble compounds in animal models, such as mice.^{[9][13]}

Vehicle Composition: 10% DMSO, 40% PEG400, 50% sterile saline.

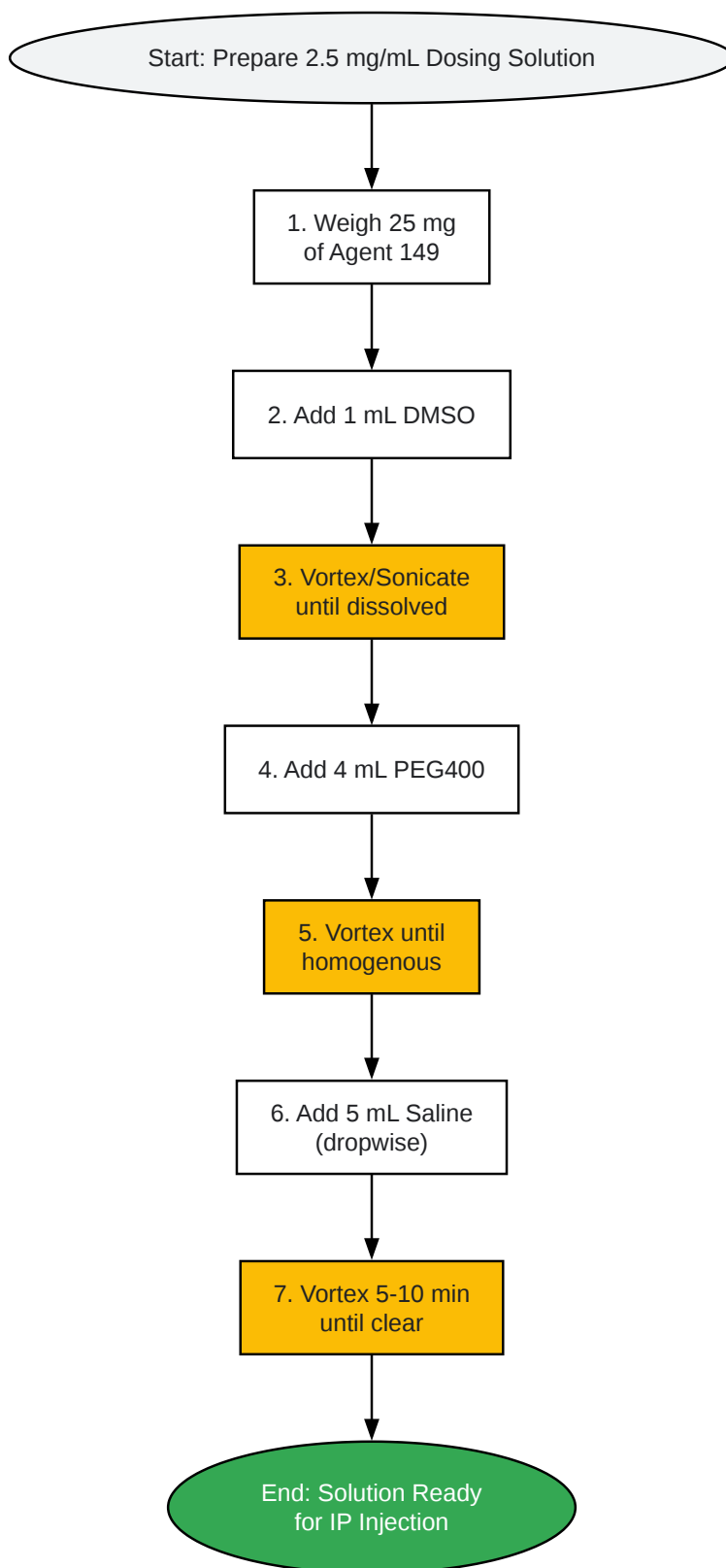
Materials:

- **Anticancer Agent 149** powder
- DMSO
- Polyethylene glycol 400 (PEG400)
- Sterile 0.9% saline solution
- Sterile conical tubes (e.g., 15 mL)
- Vortex mixer and/or sonicator

Procedure:

- **Calculate Amounts:** Determine the total volume of dosing solution needed. For example, to prepare 10 mL of a 2.5 mg/mL solution:
 - Total drug needed: $10\text{ mL} \times 2.5\text{ mg/mL} = 25\text{ mg}$

- Volume of DMSO: $10\text{ mL} * 10\% = 1\text{ mL}$
- Volume of PEG400: $10\text{ mL} * 40\% = 4\text{ mL}$
- Volume of Saline: $10\text{ mL} * 50\% = 5\text{ mL}$
- Initial Solubilization: Add the 25 mg of Agent 149 powder to a 15 mL conical tube. Add the 1 mL of DMSO. Vortex or sonicate until the compound is fully dissolved.
- Add Co-solvent: Add the 4 mL of PEG400 to the DMSO/drug mixture. Vortex until the solution is clear and homogenous.
- Add Aqueous Phase: Slowly add the 5 mL of sterile saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
- Final Formulation: Continue to vortex for 5-10 minutes until the solution is completely clear. The final solution is now ready for administration. Prepare fresh daily.



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Caption: Workflow for preparing an in vivo dosing vehicle for Agent 149.

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